molecular formula C18H18O6 B1587076 (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate CAS No. 929558-08-7

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Cat. No. B1587076
CAS RN: 929558-08-7
M. Wt: 330.3 g/mol
InChI Key: DJOUKNAKSJTIKP-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DHBDB and is a type of diol-based benzene derivative.

Scientific Research Applications

Chemical Synthesis

“(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” is used as a building block in chemical synthesis . It’s available for sale and used in various chemical reactions to produce other compounds .

Resolution of Racemates

This compound is used for the resolution of racemates . Racemates are mixtures of enantiomers, and their resolution into individual enantiomers is a crucial process in pharmaceutical and fine chemical industries .

Stereoselective Synthesis

The (2S,3S) configuration of this compound indicates that it can be used in stereoselective synthesis . Stereoselective synthesis is a key process in the production of enantiomerically pure compounds, which are important in pharmaceuticals and other areas .

Biochemical Research

“(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” is used in biochemical research . It can be used to study enzyme reactions, metabolic pathways, and other biochemical processes .

Metabolic Engineering

This compound has been used in metabolic engineering of Escherichia coli for the production of (2S,3S)-2,3-BD from glucose . This is an example of how this compound can be used in biotechnology to engineer organisms for the production of valuable chemicals .

Chiral Selector

Due to its chiral nature, “(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” can be used as a chiral selector in chromatography . Chiral selectors are used to separate enantiomers in a mixture, which is important in the production of enantiomerically pure pharmaceuticals .

properties

IUPAC Name

[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOUKNAKSJTIKP-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365512
Record name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

CAS RN

929558-08-7
Record name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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